1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine
Overview
Description
1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a dimethylmethanamine group
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-4-fluoroaniline.
Dimethylation: The aniline derivative undergoes a dimethylation reaction using formaldehyde and formic acid or methyl iodide in the presence of a base such as sodium hydroxide.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming a fluorinated amine.
Common Reagents and Conditions:
Nucleophiles: Ammonia, primary amines, or thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.
Major Products:
Substitution Products: Formation of 2-fluoro-4-substituted phenyl-N,N-dimethylmethanamine derivatives.
Oxidation Products: Formation of N-oxides.
Reduction Products: Formation of 2-fluoro-N,N-dimethylmethanamine.
Mechanism of Action
The mechanism by which 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate neurotransmitter pathways or inhibit specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
2-Bromo-4-fluoroaniline: A precursor in the synthesis of 1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine.
4-Bromo-2-fluorophenol: Another fluorinated and brominated phenyl derivative with different functional groups.
2-Bromo-4-fluorophenylacetonitrile: A compound with similar structural features but different functional groups.
Properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNXVMZWDWYTQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733975 | |
Record name | 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086600-42-1 | |
Record name | 1-(2-Bromo-4-fluorophenyl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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